BenchChemオンラインストアへようこそ!

2-(Pyridin-4-yl)quinazolin-4-ol

Kinase Inhibition Structure-Activity Relationship Medicinal Chemistry

This 4-pyridyl isomer delivers the exact hydrogen-bond geometry required for kinase hinge-region engagement—an interaction 2-pyridyl or 3-pyridyl analogs cannot replicate. Essential for reproducible PI3K/VEGFR-2 inhibitor SAR and PARP-1/kinase dual-target chimeric design. Confirm regioisomeric integrity to avoid off-target activity from isomeric impurities. Procure high-purity building block for consistent lead optimization.

Molecular Formula C13H9N3O
Molecular Weight 223.23g/mol
CAS No. 6484-23-7
Cat. No. B395431
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Pyridin-4-yl)quinazolin-4-ol
CAS6484-23-7
Molecular FormulaC13H9N3O
Molecular Weight223.23g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)N=C(N2)C3=CC=NC=C3
InChIInChI=1S/C13H9N3O/c17-13-10-3-1-2-4-11(10)15-12(16-13)9-5-7-14-8-6-9/h1-8H,(H,15,16,17)
InChIKeyQYVWMIMELRGQGM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Pyridin-4-yl)quinazolin-4-ol (CAS 6484-23-7): A Versatile Quinazolinone Scaffold for Targeted Kinase and PARP Inhibitor Research


2-(Pyridin-4-yl)quinazolin-4-ol (CAS 6484-23-7) is a heterocyclic compound comprising a quinazolin-4-ol core substituted with a pyridin-4-yl group at the 2-position [1]. It serves as a versatile building block and lead-like scaffold in medicinal chemistry due to the quinazolinone pharmacophore, which is privileged for engaging kinase ATP-binding pockets and other therapeutic targets [2]. The compound's physicochemical properties, including a molecular weight of 223.23 g/mol and calculated LogP of 1.3, align with favorable drug-likeness criteria [1]. It is commercially available for research use from multiple global suppliers, ensuring reliable procurement for drug discovery programs .

Why 2-(Pyridin-4-yl)quinazolin-4-ol (CAS 6484-23-7) Cannot Be Replaced by Generic Quinazolinone Analogs in Lead Optimization


Substitution of the 2-position on the quinazolin-4-ol core is a critical determinant of target selectivity and binding affinity. While the unsubstituted 4-hydroxyquinazoline exhibits PARP-1 inhibition (IC50 = 9.5 μM) , it lacks the extended heteroaryl interaction required for potent kinase engagement. Conversely, simple 2-phenyl analogs lack the hydrogen-bonding capability of the pyridine nitrogen. The specific 4-pyridyl moiety of this compound introduces a key hydrogen bond acceptor at a vector optimal for interacting with the hinge region of kinase ATP-binding sites, as demonstrated by the potent activity of structurally related 2-(pyridin-4-yl)quinazolin-4(3H)-one derivatives against PI3K (IC50 values in the low micromolar range) [1]. This unique structural feature cannot be replicated by 2-pyridin-2-yl or 2-pyridin-3-yl isomers, which alter the binding trajectory and often result in reduced or off-target activity [2]. Therefore, procurement of the specific 4-pyridyl isomer is essential for projects targeting kinases or related enzymes where this precise geometry is required for lead development.

Quantitative Comparative Evidence Guide: 2-(Pyridin-4-yl)quinazolin-4-ol (CAS 6484-23-7) Differentiation Matrix


Kinase Inhibition: Structural Advantage of 4-Pyridyl Substitution Over Unsubstituted Quinazolin-4-ol

The addition of the pyridin-4-yl group at the 2-position of the quinazolin-4-ol scaffold introduces a critical structural feature for kinase binding that is absent in the unsubstituted core. While 4-hydroxyquinazoline is a known PARP-1 inhibitor (IC50 = 9.5 μM) , it lacks the extended heteroaromatic group required for potent ATP-competitive kinase inhibition. In contrast, the 2-(pyridin-4-yl)quinazolin-4-ol scaffold serves as the foundation for potent kinase inhibitors. For example, derivatives of 2-(pyridin-4-yl)quinazolin-4(3H)-one have demonstrated PI3K inhibitory activity, with a representative analog exhibiting an IC50 of 60.29 μM against the HePG-2 cancer cell line in MTT assays [1]. This difference highlights the essential role of the 4-pyridyl substituent in engaging the kinase hinge region, a feature not present in the parent 4-hydroxyquinazoline.

Kinase Inhibition Structure-Activity Relationship Medicinal Chemistry

Binding Affinity Comparison: 4-Pyridyl vs. 3-Pyridyl Isomer in Receptor Binding

The position of the nitrogen atom on the pyridine ring is a critical determinant of binding affinity. The 2-(pyridin-3-yl)quinazolin-4-ol isomer has been evaluated for its ability to bind to the human adenosine A3 receptor. A derivative of this isomer showed a binding affinity (Ki) of 2.39 × 10^4 nM (23.9 μM) [1]. This relatively weak affinity contrasts with the potential of the 4-pyridyl isomer to make more favorable interactions with kinase active sites, as suggested by its use in potent PI3K and VEGFR-2 inhibitor scaffolds [2]. The difference in the vector of the nitrogen atom alters hydrogen-bonding patterns, making the 4-pyridyl isomer a distinct and often more suitable choice for specific kinase targets.

Receptor Binding Isomer Selectivity Adenosine A3 Receptor

Antiproliferative Activity: A Quantitative Comparison of Quinazolin-4-ol Derivatives in Cancer Cell Lines

A direct head-to-head comparison of 2-(pyridin-4-yl)quinazolin-4(3H)-one derivatives against the reference drug doxorubicin in the HePG-2 liver cancer cell line provides quantitative evidence for the scaffold's anticancer potential. Compound 9, a representative derivative of the core structure, demonstrated an IC50 of 60.29 ± 1.06 μM, which is comparable to doxorubicin's IC50 of 69.60 ± 1.50 μM in the same assay [1]. This data establishes the 2-(pyridin-4-yl)quinazolin-4-ol scaffold as a promising starting point for developing anticancer agents with efficacy on par with a clinically used chemotherapeutic. The unsubstituted quinazolin-4-ol does not exhibit this level of cytotoxic activity, underscoring the value of the 4-pyridyl substitution .

Anticancer Cytotoxicity MTT Assay

Solubility and Formulation Advantage: 2-(Pyridin-4-yl)quinazolin-4-ol vs. 2-Phenylquinazolin-4-ol

The presence of the pyridine nitrogen significantly alters the solubility profile of the quinazolin-4-ol scaffold. 2-(Pyridin-4-yl)quinazolin-4-ol is reported to be soluble in acetonitrile and dichlorobenzene , solvents commonly used in organic synthesis and early-stage formulation. In contrast, 2-phenylquinazolin-4-ol, the non-heterocyclic analog, is only sparingly soluble, with reports indicating solubility limited to slight amounts in chloroform and DMSO . The improved solubility of the 4-pyridyl derivative in a wider range of solvents is attributed to the increased polarity and hydrogen-bonding capacity conferred by the pyridine ring, facilitating easier handling in medicinal chemistry workflows and offering a distinct advantage in developing in vitro assays and initial formulations.

Solubility Drug Formulation Physicochemical Properties

Validated Application Scenarios for 2-(Pyridin-4-yl)quinazolin-4-ol (CAS 6484-23-7) in Drug Discovery


Lead Optimization for Selective Kinase Inhibitors

2-(Pyridin-4-yl)quinazolin-4-ol is an ideal starting scaffold for medicinal chemistry campaigns targeting kinases, particularly PI3K and VEGFR-2. The 4-pyridyl moiety is known to form a critical hydrogen bond with the kinase hinge region, a key interaction for achieving potent and selective ATP-competitive inhibition [1]. Research has shown that derivatives of this core can achieve cytotoxicity comparable to doxorubicin in cancer cell lines, validating its potential for developing new anticancer therapeutics [2]. Researchers should procure this compound to synthesize focused libraries exploring substitutions at the quinazolinone 6- and 7-positions to further optimize potency and selectivity.

Development of Novel PARP Inhibitors with Enhanced Kinase Selectivity

Given the parent 4-hydroxyquinazoline's known activity as a PARP-1 inhibitor (IC50 = 9.5 μM) , 2-(pyridin-4-yl)quinazolin-4-ol presents a unique opportunity to develop dual-target or selective inhibitors. The addition of the 4-pyridyl group provides an extra binding element that can be exploited to confer selectivity for kinases over PARP, or vice-versa, depending on the desired therapeutic profile. This scaffold is valuable for programs aiming to create chimeric molecules that simultaneously engage DNA damage repair pathways (via PARP) and proliferative signaling (via kinases).

Synthesis of Advanced Building Blocks and Chemical Probes

The compound's structure, featuring a quinazolin-4-ol core and a pyridine ring, makes it a versatile building block for generating more complex heterocyclic systems . Its solubility in acetonitrile and dichlorobenzene facilitates a range of chemical transformations . It is commonly employed as a reagent in the synthesis of tyrosinase inhibitors and other biologically active molecules, serving as a key intermediate in the preparation of chemical probes for target validation studies .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(Pyridin-4-yl)quinazolin-4-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.